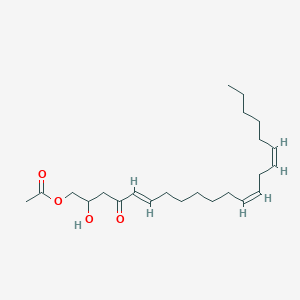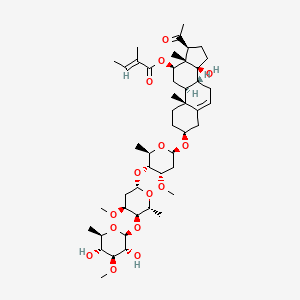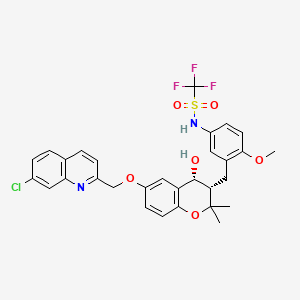
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro-, also known as CP-288886, is a chemical compound with the molecular formula C30H28ClF3N2O6S and a molecular weight of 637.066 g/mol . This compound is characterized by its complex structure, which includes a methanesulfonamide group, a quinoline moiety, and a benzopyran ring system
Preparation Methods
The synthesis of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzopyran ring can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is being explored for its potential use in the treatment of certain diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- can be compared with other similar compounds, such as other methanesulfonamide derivatives and quinoline-based compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture . The uniqueness of Methanesulfonamide, N-(3-(((3S,4R)-6-((7-chloro-2-quinolinyl)methoxy)-3,4-dihydro-4-hydroxy-2,2-dimethyl-2H-1-benzopyran-3-yl)methyl)-4-methoxyphenyl)-1,1,1-trifluoro- lies in its combination of a methanesulfonamide group, a quinoline moiety, and a benzopyran ring system, which imparts distinct chemical and biological properties . Similar compounds include methanesulfonamide, quinoline, and benzopyran derivatives .
Properties
CAS No. |
221332-74-7 |
|---|---|
Molecular Formula |
C30H28ClF3N2O6S |
Molecular Weight |
637.1 g/mol |
IUPAC Name |
N-[3-[[(3S,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]methyl]-4-methoxyphenyl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C30H28ClF3N2O6S/c1-29(2)24(13-18-12-20(8-10-26(18)40-3)36-43(38,39)30(32,33)34)28(37)23-15-22(9-11-27(23)42-29)41-16-21-7-5-17-4-6-19(31)14-25(17)35-21/h4-12,14-15,24,28,36-37H,13,16H2,1-3H3/t24-,28-/m0/s1 |
InChI Key |
JKFSIVODIHADRI-CUBQBAPOSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)OCC3=NC4=C(C=CC(=C4)Cl)C=C3)O)CC5=C(C=CC(=C5)NS(=O)(=O)C(F)(F)F)OC)C |
Synonyms |
CP 288886 CP-288886 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


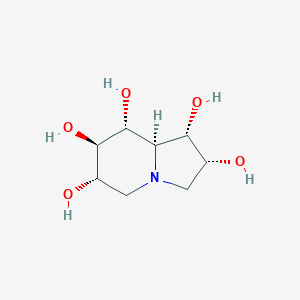
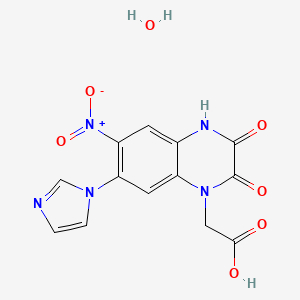
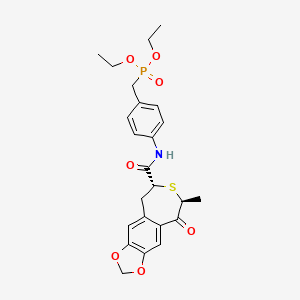
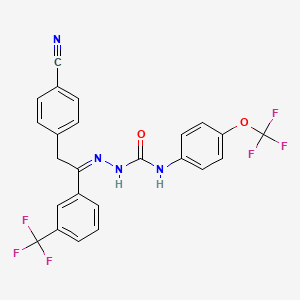
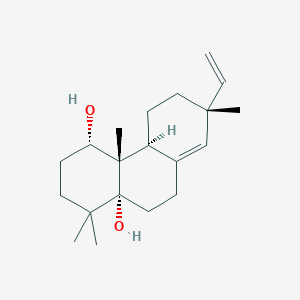
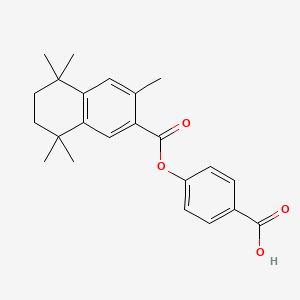
![7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]hept-5-ynenitrile](/img/structure/B1241485.png)
![(2S)-2-[[(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1241486.png)
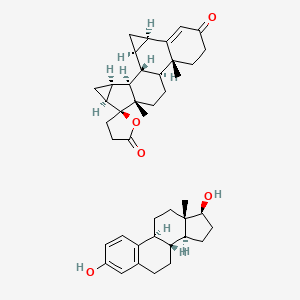
![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1241496.png)
